molecular formula C24H26N4O4S B11393311 1-(3-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(3-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11393311
M. Wt: 466.6 g/mol
InChI Key: OACPEVIZGJJEOF-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridazine ring, a sulfonyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of the pyridazine ring, sulfonylation, and coupling reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

1-(3-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in biological assays to study its effects on different biological systems.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 1-Methyl-4-piperidone
  • 4-(3-Methylpiperidin-1-ylsulfonyl)aniline

Uniqueness

1-(3-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C24H26N4O4S

Molecular Weight

466.6 g/mol

IUPAC Name

1-(3-methylphenyl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C24H26N4O4S/c1-17-10-13-27(14-11-17)33(31,32)21-8-6-19(7-9-21)25-24(30)23-22(29)12-15-28(26-23)20-5-3-4-18(2)16-20/h3-9,12,15-17H,10-11,13-14H2,1-2H3,(H,25,30)

InChI Key

OACPEVIZGJJEOF-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=CC(=C4)C

Origin of Product

United States

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